molecular formula C4H11NO B8484653 methoxy-N-methylethanamine

methoxy-N-methylethanamine

Cat. No.: B8484653
M. Wt: 89.14 g/mol
InChI Key: JAKDCRZCZAETHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxy-N-methylethanamine (IUPAC name: 2-methoxy-N-methylethanamine; synonyms: N-(2-methoxyethyl)methylamine, dimethylaminoethyl methyl ether) is a secondary amine with the molecular formula C₅H₁₃NO and a molecular weight of 103.165 g/mol . Its structure consists of a methoxy group (-OCH₃) attached to an ethyl chain, which is further linked to a methyl-substituted amine (-N(CH₃)) . This compound is characterized by its polar nature due to the ether oxygen and amine group, influencing its solubility in polar solvents like water and methanol. It is utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and surfactants .

Properties

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

IUPAC Name

1-methoxy-N-methylethanamine

InChI

InChI=1S/C4H11NO/c1-4(5-2)6-3/h4-5H,1-3H3

InChI Key

JAKDCRZCZAETHF-UHFFFAOYSA-N

Canonical SMILES

CC(NC)OC

Origin of Product

United States

Comparison with Similar Compounds

4-Methoxy-N-Methylphenethylamine

  • Molecular Formula: C₁₀H₁₅NO
  • Key Features : Contains an aromatic phenethyl group with a para-methoxy substituent and a methylamine moiety.
  • Comparison :
    • Solubility : The aromatic ring reduces water solubility compared to methoxy-N-methylethanamine, making it more lipophilic .
    • Reactivity : The electron-rich aromatic ring enables electrophilic substitution reactions, unlike the aliphatic this compound .
    • Applications : Used in neurotransmitter analog synthesis due to structural similarity to phenethylamine derivatives .

2,2-Dithis compound

  • Molecular Formula: C₅H₁₃NO₂
  • Key Features : Features two methoxy groups on the same carbon atom.
  • Comparison :
    • Stability : The geminal dimethoxy groups increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to this compound .
    • Boiling Point : Higher boiling point (due to increased polarity) than this compound .
    • Synthesis : Prepared via acetal formation, contrasting with the reductive amination or Lewis acid-mediated routes used for this compound .

N-Methylcyclohexylamine

  • Molecular Formula : C₇H₁₅N
  • Key Features : Cyclohexyl group instead of a methoxyethyl chain.
  • Comparison :
    • Basicity : The cyclohexyl group provides steric shielding, slightly reducing basicity compared to this compound .
    • Applications : Primarily used as a corrosion inhibitor, unlike the broader synthetic applications of this compound .

N-Methyl-N-Benzylmethanamine

  • Molecular Formula : C₉H₁₃N
  • Key Features : Benzyl group attached to the amine.
  • Synthesis: Synthesized via reductive amination of benzylamine with formaldehyde, differing from the methoxymethylation routes of this compound .

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